molecular formula C9H11NO3 B7769733 3-(Hydroxyamino)-3-phenylpropanoic acid CAS No. 6320-08-7

3-(Hydroxyamino)-3-phenylpropanoic acid

Cat. No.: B7769733
CAS No.: 6320-08-7
M. Wt: 181.19 g/mol
InChI Key: MUURQVSFSDVWKM-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)-3-phenylpropanoic acid is an organic compound that features a hydroxyamino group attached to a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyamino)-3-phenylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with phenylpropanoic acid.

    Hydroxylation: The phenylpropanoic acid undergoes hydroxylation to introduce the hydroxy group.

    Amination: The hydroxylated intermediate is then subjected to amination to introduce the hydroxyamino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(Hydroxyamino)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl ring can also interact with hydrophobic pockets in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Amino)-3-phenylpropanoic acid: Lacks the hydroxy group, leading to different chemical reactivity and biological activity.

    3-(Hydroxy)-3-phenylpropanoic acid: Lacks the amino group, resulting in different properties and applications.

Uniqueness

3-(Hydroxyamino)-3-phenylpropanoic acid is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(hydroxyamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)6-8(10-13)7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURQVSFSDVWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283548
Record name 3-(hydroxyamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-08-7
Record name NSC32064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(hydroxyamino)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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